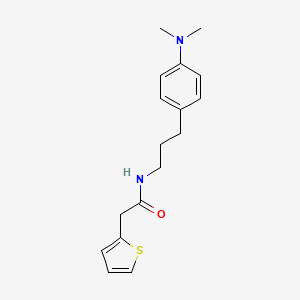

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-19(2)15-9-7-14(8-10-15)5-3-11-18-17(20)13-16-6-4-12-21-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGOTIQQABLOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the Dimethylamino Phenyl Propyl Intermediate: This step involves the alkylation of 4-(dimethylamino)benzaldehyde with a suitable propylating agent under basic conditions.

Coupling with Thiophene Acetamide: The intermediate is then coupled with thiophene-2-acetic acid or its derivatives in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenating agents or nucleophiles like sodium azide can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide exhibits promising anticancer properties. Studies have shown that similar compounds with structural motifs can inhibit the growth of various cancer cell lines. For instance, compounds with analogous structures have demonstrated significant growth inhibition percentages against human cancer cells, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound could possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential effectiveness as an antimicrobial agent .

Enzyme Inhibition

The compound may also function as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have shown the ability to inhibit acetylcholinesterase, which is crucial for neurotransmission and has implications for treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of structurally similar compounds derived from thiophene derivatives. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds, demonstrating significant efficacy against both gram-positive and gram-negative bacteria. The findings suggest that modifications to the thiophene moiety can enhance antimicrobial activity, providing insights for future drug design .

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain targets, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide, with CAS number 952995-90-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₂₂N₂OS

- Molecular Weight : 302.4 g/mol

- Structure : The compound features a dimethylamino group, a phenyl ring, and a thiophene moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 15.625 to 125 µM against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Example A | S. aureus | 15.625 |

| Example B | E. faecalis | 62.5 |

The mechanism of action primarily involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity:

- Activity Against Candida spp. : The compound exhibited promising results in inhibiting Candida biofilm formation, with IC₅₀ values significantly lower than traditional antifungal agents like fluconazole .

| Compound | Target Fungi | IC₅₀ (µM) |

|---|---|---|

| This compound | C. albicans | 50.0 |

The biological activity of this compound can be attributed to its structural features:

- Protein Synthesis Inhibition : The compound interferes with bacterial ribosomal function.

- Biofilm Disruption : It inhibits the formation of biofilms by targeting quorum sensing pathways in fungi .

- Docking Studies : Molecular docking studies suggest that the compound binds effectively to key enzymes involved in biofilm formation and bacterial virulence .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Staphylococcus aureus :

- Fungal Biofilm Study :

Q & A

Q. What are the optimal synthetic pathways for N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide, and how can purity be ensured?

The synthesis of structurally analogous compounds involves multi-step reactions under controlled conditions. Key steps include:

- Amide bond formation : Coupling thiophene-2-acetic acid derivatives with amine-containing intermediates using activating agents like EDCl/HOBt under inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are critical to isolate the target compound from by-products. Purity is confirmed via HPLC (≥95%) and NMR spectroscopy .

Q. How is the structural integrity of this compound validated in academic research?

Advanced analytical techniques are employed:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of dimethylamino (δ ~2.8 ppm, singlet) and thiophene protons (δ ~6.8–7.4 ppm). NOESY can resolve stereochemical ambiguities in the propyl linker .

- Mass spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺) to validate the molecular formula .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Positive controls (e.g., cisplatin) and solvent controls (DMSO) are essential for data reliability .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the dimethylamino group’s potential for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurities. Strategies include:

- Reproducibility checks : Repeating experiments with independently synthesized batches and verifying purity via HPLC .

- Dose-response curves : Testing a wide concentration range (nM–μM) to identify non-linear effects or off-target interactions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., tyrosine kinases) or receptors. The thiophene and acetamide groups often show affinity for hydrophobic pockets .

- MD simulations : Assess binding stability over 100+ ns trajectories, focusing on hydrogen bonds between the dimethylamino group and catalytic residues (e.g., Asp86 in EGFR) .

Q. How can reaction yields be improved during scale-up synthesis?

- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) for amide coupling steps while maintaining ≥80% yield .

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the acetamide group .

- Stability studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC to identify degradation products .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.